Home > Products > Screening Compounds P14510 > Bucladesine Calcium
Bucladesine Calcium - 938448-87-4

Bucladesine Calcium

Catalog Number: EVT-1673528
CAS Number: 938448-87-4
Molecular Formula: C36H48CaN10O16P2
Molecular Weight: 978.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium (Ca2+) functions as a ubiquitous second messenger in a wide range of cellular processes, including muscle contraction, neurotransmission, gene expression, cell growth, and cell death [, , , , ]. Cells maintain a steep calcium gradient across their plasma membrane and intracellular organelles, such as the endoplasmic reticulum (ER) and mitochondria. This gradient allows for rapid and localized changes in intracellular calcium concentration, known as calcium transients or oscillations, in response to various stimuli.

Overview

Bucladesine Calcium, also known as 2'-deoxy-2',5'-oligoadenylate, is a synthetic compound derived from adenosine. It is primarily recognized for its role as a phosphodiesterase inhibitor and its potential therapeutic applications in various medical fields. This compound has garnered attention for its immunomodulatory effects, particularly in the context of antiviral therapies and cancer treatment.

Source: Bucladesine Calcium is synthesized from adenosine through a series of chemical reactions that involve the modification of the ribose sugar and phosphate backbone. Its development was motivated by the need for compounds that can enhance immune responses and inhibit viral replication.

Classification: Bucladesine Calcium falls under the category of nucleotides and is classified as a cyclic nucleotide analog. It is often studied in pharmacology for its potential to modulate cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of Bucladesine Calcium typically involves multiple steps, including:

  1. Phosphorylation of Adenosine: The initial step involves the phosphorylation of adenosine to form adenosine monophosphate.
  2. Formation of Oligomers: Through enzymatic or chemical methods, adenosine monophosphate is converted into oligomers, which are then modified to produce the desired cyclic structure.
  3. Calcium Salt Formation: The final step involves reacting the oligomer with calcium salts to yield Bucladesine Calcium.

Technical Details

The synthesis requires careful control of reaction conditions, including pH, temperature, and reaction time, to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product.

Molecular Structure Analysis

Structure

Bucladesine Calcium has a complex molecular structure characterized by a cyclic arrangement of phosphate groups linked to ribose sugars. The molecular formula is C14H18N5O10PC_{14}H_{18}N_5O_{10}P, and its structure can be represented as follows:

Structure Cyclic 2 deoxy 2 5 oligoadenylate\text{Structure }\quad \text{Cyclic 2 deoxy 2 5 oligoadenylate}

Data

Chemical Reactions Analysis

Reactions

Bucladesine Calcium participates in several biochemical reactions, primarily involving:

  • Phosphorylation Reactions: It can act as a substrate for kinases, leading to further phosphorylation.
  • Dephosphorylation: Enzymes such as phosphatases can hydrolyze Bucladesine Calcium, affecting its biological activity.

Technical Details

The reactivity of Bucladesine Calcium is influenced by its cyclic structure, which enhances its stability against hydrolysis compared to linear analogs. This property makes it an effective agent in cellular signaling pathways.

Mechanism of Action

Process

Bucladesine Calcium exerts its effects by activating specific signaling pathways within cells. The primary mechanism involves:

  1. Activation of Protein Kinase Pathways: It stimulates protein kinases that are involved in cellular responses to stress and infection.
  2. Modulation of Immune Responses: By enhancing the production of interferons and other cytokines, it boosts the immune response against viral infections.

Data

Studies have shown that Bucladesine Calcium can significantly increase the expression of antiviral genes and enhance the cytotoxic activity of immune cells against tumor cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and physiological saline; limited solubility in organic solvents.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of phosphate groups.

Relevant analyses indicate that Bucladesine Calcium maintains structural integrity under physiological conditions, which is crucial for its biological activity.

Applications

Bucladesine Calcium has several scientific uses, including:

  • Antiviral Therapy: Utilized in research settings for its potential to inhibit viral replication in various models.
  • Cancer Treatment: Investigated for its ability to enhance immune responses against tumors.
  • Research Tool: Employed in studies exploring nucleotide signaling pathways and their roles in cellular processes.
Molecular Mechanisms of Bucladesine Calcium-Mediated Signaling

Activation of Protein Kinase A (PKA) via cAMP Analog Mimicry

Bucladesine calcium (dibutyryl cAMP calcium salt) functions as a cell-permeable cyclic AMP analog that directly activates cAMP-dependent protein kinase (PKA) by mimicking the structure and function of endogenous cAMP. The molecular structure of bucladesine features butyryl modifications at the 3' and 5' positions of the ribose ring, which confer significant biochemical advantages over unmodified cAMP. These modifications substantially enhance membrane permeability and confer resistance to enzymatic degradation by phosphodiesterases, thereby increasing intracellular stability and prolonging the compound's biological activity [2] [3]. Upon cellular entry, bucladesine calcium undergoes metabolic processing by intracellular esterases, which cleave the butyryl groups to yield active monobutyryl and eventually free cAMP derivatives, effectively elevating intracellular cAMP levels [6].

The activation of PKA by bucladesine occurs through the canonical cAMP mechanism: increased intracellular cAMP concentrations promote cAMP binding to regulatory subunits (R subunits) of PKA. This binding triggers a conformational change that releases the catalytic subunits (C subunits) from the PKA holoenzyme complex. Liberated C subunits subsequently phosphorylate serine/threonine residues on diverse substrate proteins, thereby modulating critical cellular processes including gene expression, metabolism, and cytoskeletal reorganization [1] [7]. Research using NG108-15 neuroblastoma cells demonstrates that prolonged exposure (2-7 days) to bucladesine induces profound morphological differentiation, transforming flat, asterisk-shaped cells into neuron-like structures with extensive neurite outgrowth and varicosities. This differentiation phenotype directly correlates with PKA-mediated phosphorylation events that drive cytoskeletal rearrangements and transcriptional reprogramming [6].

Table 1: Comparative Properties of cAMP Analogs

CompoundMembrane PermeabilityPhosphodiesterase ResistancePKA Activation Efficiency
Bucladesine calciumHigh (butyryl modifications)HighPotent activator
8-Bromo-cAMPModerateModerateActivator
Endogenous cAMPLowLowNative activator

The signaling specificity of bucladesine distinguishes it from other cAMP analogs. Biochemical studies confirm that bucladesine calcium selectively activates PKA without significantly engaging exchange protein activated by cAMP (Epac) pathways, which are triggered by other cAMP derivatives like 8-CPT-cAMP [7]. This selective activation profile makes bucladesine an invaluable tool for dissecting PKA-specific signaling cascades in complex cellular environments. In C6 glioma cells, bucladesine treatment (10⁻³ M, 96 hours) induces astrocyte-like morphological transformation accompanied by increased expression of the glial differentiation marker S-100 protein, demonstrating its role in phenotypic modulation through PKA-driven pathways [6].

Inhibition of Phosphodiesterase (PDE) Activity and cAMP Stabilization

Beyond its function as a cAMP analog, bucladesine calcium exhibits significant non-competitive inhibition of phosphodiesterase (PDE) enzymes, particularly targeting PDE isoforms responsible for cAMP hydrolysis. This dual-action mechanism—serving as both a cAMP precursor and a PDE inhibitor—creates a synergistic effect that substantially elevates and prolongs intracellular cAMP concentrations beyond what either mechanism could achieve independently [1] [3]. Structural analyses indicate that the dibutyryl moiety of bucladesine interacts with catalytic domains of specific PDE families, sterically hindering cAMP access to the active site and effectively reducing the enzymatic degradation rate of both endogenous cAMP and the hydrolyzed products of bucladesine itself [2].

The temporal dynamics of PDE inhibition by bucladesine reveal complex regulatory feedback mechanisms. Short-term exposure (minutes) to bucladesine or selective PDE4 inhibitors like rolipram in human umbilical vein endothelial cells (HUVECs) increases intracellular cAMP and concomitantly inhibits agonist-induced calcium transients. However, prolonged treatment (8 hours) paradoxically enhances calcium responses to ATP, histamine, and thrombin. This temporal shift correlates with a compensatory upregulation of PDE4 expression and activity, particularly the 74 kDa-PDE4A and 73 kDa-PDE4B isoforms, as confirmed by Western blot analysis. This adaptive response is protein synthesis-dependent, as cycloheximide pretreatment abolishes both PDE upregulation and the potentiation of calcium responses [8].

Table 2: Temporal Effects of PDE4 Inhibition in Endothelial Cells

Treatment DurationcAMP LevelsPDE4 ActivityAgonist-Induced Ca²⁺ Response
Short-term (2 min)IncreasedTransiently inhibitedInhibited
Long-term (8 hr)Decreased (compensatory)Enhanced (74kDa-PDE4A/73kDa-PDE4B)Potentiated
Long-term + CycloheximideNo compensatory decreaseNo enhancementNo potentiation

This biphasic regulation has profound implications for cellular signaling outcomes. The compensatory PDE induction establishes a negative feedback loop that ultimately attenuates cAMP accumulation during sustained stimulation. Consequently, the net effect of bucladesine on cAMP signaling pathways exhibits context-dependent variability, influenced by treatment duration, cell type-specific PDE expression profiles, and the presence of concurrent receptor agonists. In adipocytes, bucladesine-mediated PDE inhibition counteracts the antilipolytic effects of intracellular calcium, demonstrating how PDE regulation intersects with metabolic pathways [8] [10]. The intricate feedback mechanisms underscore the importance of temporal considerations when utilizing bucladesine in experimental models or potential therapeutic applications targeting cAMP pathways.

Modulation of Intracellular Calcium Flux and Crosstalk with PKA Pathways

Bucladesine calcium orchestrates complex bidirectional crosstalk between cAMP/PKA signaling and intracellular calcium dynamics, creating context-dependent effects that vary across cell types. In Chinese hamster ovary cells expressing κ-opioid receptors (CHO-κ cells), bucladesine and 8-bromo-cAMP significantly enhance calcium mobilization from IP₃-sensitive stores following κ-opioid agonist stimulation (U50488H). This potentiation increases the proportion of responsive cells from 35% to 56-174%, demonstrating cAMP's regulatory role in calcium release. Pharmacological inhibition of PKA with Rp-cAMP or myristoylated PKI peptide substantially attenuates this calcium response, confirming that PKA activity is essential for modulating the sensitivity of IP₃ receptor-mediated calcium release [9].

The molecular mechanisms underlying this regulation involve PKA-mediated phosphorylation of IP₃ receptors and associated regulatory proteins within the endoplasmic reticulum membrane. Phosphorylation events orchestrated by bucladesine-activated PKA lower the activation threshold of IP₃ receptors, facilitating calcium release even at submaximal agonist concentrations. Additionally, bucladesine influences calcium reuptake mechanisms through PKA-mediated phosphorylation of phospholamban, accelerating SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) activity and replenishing calcium stores for subsequent release events. This cyclic amplification creates a feed-forward loop that enhances cellular responsiveness to stimuli that engage both cAMP and calcium signaling pathways [5] [9].

Table 3: Bucladesine-Mediated Calcium Modulation Across Cell Types

Cell TypePrimary Effect on Ca²⁺MechanismFunctional Consequence
CHO-κ cellsPotentiation of IP₃-mediated Ca²⁺ releasePKA phosphorylation of IP₃ receptorsEnhanced κ-opioid signaling
T lymphocytesInhibition of NFAT nuclear translocationPKA phosphorylation creates 14-3-3 binding site on NFATSuppression of IL-2 transcription
AdipocytesAttenuation of Ca²⁺ antilipolytic effectPKA counterregulates PDE activationEnhanced lipolysis
HUVECs (short-term)Inhibition of agonist-induced Ca²⁺ risecAMP elevationVasoregulatory effects

Conversely, in T lymphocytes, bucladesine-activated PKA exerts inhibitory control over calcium-dependent transcription pathways. PKA phosphorylates nuclear factor of activated T cells (NFAT) at specific serine residues, creating a binding site for 14-3-3 scaffolding proteins. This phosphorylation-dependent sequestration of NFAT in the cytoplasm prevents its nuclear translocation and transcriptional activation of target genes such as interleukin-2 (IL-2). The integration of these pathways establishes a molecular switch wherein elevated cAMP/PKA signaling negatively regulates calcium-calcineurin-NFAT activation, effectively creating a counter-regulatory mechanism for immune response modulation [4].

The cell type-specific outcomes of bucladesine-mediated calcium modulation are further exemplified in endothelial cells. Short-term bucladesine exposure inhibits ATP-induced calcium transients in HUVECs via PKA-dependent phosphorylation of plasma membrane channels and receptors. However, prolonged treatment indirectly potentiates calcium responses through compensatory PDE4 upregulation, as previously discussed [8]. In adipocytes, bucladesine counteracts the antilipolytic effects of intracellular calcium elevation. Calcium normally suppresses lipolysis through activation of PDE3B, which degrades cAMP. By providing a stable cAMP source and inhibiting PDEs, bucladesine maintains PKA activity and hormone-sensitive lipase (HSL) phosphorylation, thereby sustaining lipolysis despite elevated calcium concentrations [10]. This intricate crosstalk demonstrates how bucladesine serves as a molecular tool to probe the complex interplay between two fundamental second messenger systems across diverse physiological contexts.

Properties

CAS Number

938448-87-4

Product Name

Bucladesine Calcium

Molecular Formula

C36H48CaN10O16P2

Molecular Weight

978.8 g/mol

InChI

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1

InChI Key

DRYMTGFYEAYJQR-NGVPHMJWSA-N

SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.